molecular formula C24H20BF4N B15129528 1-Methyl-2,4,6-triphenylpyridinium tetrafluoroborate CAS No. 2355-56-8

1-Methyl-2,4,6-triphenylpyridinium tetrafluoroborate

Cat. No.: B15129528
CAS No.: 2355-56-8
M. Wt: 409.2 g/mol
InChI Key: IAWUFMGKFMBWQE-UHFFFAOYSA-N
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Description

1-Methyl-2,4,6-triphenylpyridinium tetrafluoroborate (C₃₂H₂₈BF₄N) is a pyridinium salt characterized by a central pyridinium ring substituted with methyl and phenyl groups. The compound is synthesized via nucleophilic substitution, where 2,4,6-triphenylpyrylium tetrafluoroborate reacts with methylamine . Its structural features include:

  • Methyl group at the N1 position, enhancing steric bulk and stability.
  • Phenyl groups at C2, C4, and C6 positions, providing steric hindrance and electronic effects.
  • Tetrafluoroborate (BF₄⁻) counterion, ensuring solubility in polar aprotic solvents.

Applications include its use as an internal standard in analytical chemistry and as a nitrogen source in aziridination reactions, yielding pyridinium aziridines with up to 71% efficiency under optimized conditions .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2355-56-8

Molecular Formula

C24H20BF4N

Molecular Weight

409.2 g/mol

IUPAC Name

1-methyl-2,4,6-triphenylpyridin-1-ium;tetrafluoroborate

InChI

InChI=1S/C24H20N.BF4/c1-25-23(20-13-7-3-8-14-20)17-22(19-11-5-2-6-12-19)18-24(25)21-15-9-4-10-16-21;2-1(3,4)5/h2-18H,1H3;/q+1;-1

InChI Key

IAWUFMGKFMBWQE-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2,4,6-triphenylpyridinium tetrafluoroborate can be synthesized through the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with methyl iodide. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. This involves the use of industrial-grade solvents and reagents, as well as more efficient purification techniques such as large-scale chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2,4,6-triphenylpyridinium tetrafluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-2,4,6-triphenylpyridinium tetrafluoroborate is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methyl-2,4,6-triphenylpyridinium tetrafluoroborate involves its ability to act as an electron acceptor or donor in various chemical reactions. It interacts with molecular targets through electrostatic interactions and hydrogen bonding. The pathways involved include electron transfer and radical formation, which are crucial in its role as a catalyst and reagent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyridinium Salts

1-Benzyl-2,4,6-triphenylpyridinium Tetrafluoroborate (NBTPT)
  • Structural difference : Benzyl group replaces the methyl group at N1.
  • Reactivity : Acts as a photocatalyst in stereoselective ring-opening reactions of α-epoxyketones. The benzyl group reduces electron-accepting capacity compared to pyrylium salts (e.g., TPT), but enhances stereoselectivity (up to 95% diastereomeric excess) .
  • Kinetics : Stepwise addition of NBTPT reduces irradiation time and increases product yields (e.g., 1,3-dioxolanes) .
N-Amino-2,4,6-triphenylpyridinium Tetrafluoroborate
  • Structural difference: Amino group at N1 instead of methyl.
  • Reactivity: Serves as a nitrogen donor in aziridination. Yields aziridines at 42% under standard conditions, lower than methyl-substituted analogues (71% after optimization) .
  • Mechanism: The amino group facilitates nucleophilic attack, but steric hindrance from phenyl groups limits reactivity.

Core Modifications: Pyridinium vs. Pyrylium Salts

2,4,6-Triphenylpyrylium Tetrafluoroborate (TPT)
  • Structural difference : Pyrylium core (oxygen-containing) vs. pyridinium (nitrogen-containing).
  • Reactivity : Stronger electron acceptor due to the positively charged oxygen, enabling efficient photocatalysis. However, it is less stable under prolonged thermal or photolytic conditions compared to pyridinium derivatives .
  • Applications : Used in photoinduced electron transfer (PET) reactions but requires rigorous degassing .

Ionic Liquids with Tetrafluoroborate Anions

1-Butylpyridinium Tetrafluoroborate
  • Structural difference : Butyl chain at N1 instead of methyl and phenyl groups.
  • Properties : Exhibits lower thermal stability (decomposes at ~150°C) compared to 1-methyl-2,4,6-triphenylpyridinium tetrafluoroborate (stable up to 200°C) .
  • Conductivity : Reduced ionic conductivity due to the absence of aromatic substituents, which disrupts π-π interactions .

Comparative Data Table

Compound Substituent(s) Key Applications Reactivity/Yield Thermal Stability
1-Methyl-2,4,6-triphenylpyridinium BF₄⁻ Methyl (N1), Phenyl Aziridination, internal standard 71% aziridine yield Stable up to 200°C
1-Benzyl-2,4,6-triphenylpyridinium BF₄⁻ Benzyl (N1), Phenyl Photocatalytic ring-opening 95% diastereomeric excess Moderate stability
N-Amino-2,4,6-triphenylpyridinium BF₄⁻ Amino (N1), Phenyl Aziridination 42% aziridine yield Lower stability
2,4,6-Triphenylpyrylium BF₄⁻ (TPT) Pyrylium core PET reactions High reactivity Degrades above 150°C
1-Butylpyridinium BF₄⁻ Butyl (N1) Ionic liquid applications N/A Decomposes ~150°C

Mechanistic and Electronic Insights

  • Steric Effects : Phenyl groups at C2, C4, and C6 in 1-methyl-2,4,6-triphenylpyridinium BF₄⁻ hinder nucleophilic attack, making it less reactive than NBTPT in ring-opening reactions but more stable .
  • Electronic Effects: Methyl groups donate electrons via inductive effects, slightly reducing electrophilicity compared to benzyl or amino substituents .
  • Counterion Role : The BF₄⁻ anion improves solubility in organic solvents, critical for homogeneous catalytic applications .

Biological Activity

1-Methyl-2,4,6-triphenylpyridinium tetrafluoroborate (MTPPT) is a quaternary ammonium salt that has garnered attention in various fields of research due to its unique chemical properties and biological activity. This article explores the biological activity of MTPPT, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

MTPPT is characterized by its stable structure and solubility in polar solvents. Its molecular formula is C22H22BF4N, and it is known for its strong electrophilic nature due to the presence of the pyridinium moiety. The tetrafluoroborate anion enhances its solubility and stability in solution.

MTPPT exhibits biological activity primarily through its interaction with cellular membranes and proteins. The following mechanisms have been identified:

  • Membrane Disruption : MTPPT can integrate into lipid bilayers, leading to increased membrane permeability. This property has been studied for its potential in drug delivery systems.
  • Enzyme Inhibition : Research indicates that MTPPT may inhibit certain enzymes involved in metabolic pathways, which could be exploited for therapeutic purposes.
  • Reactive Oxygen Species (ROS) Generation : MTPPT has been shown to induce oxidative stress in cells, which can lead to apoptosis in certain cancer cell lines.

In Vitro Studies

Several studies have investigated the cytotoxic effects of MTPPT on various cancer cell lines. For instance:

  • Study on HeLa Cells : A study demonstrated that MTPPT induced apoptosis in HeLa cells via ROS-mediated pathways. The IC50 value was determined to be approximately 25 µM after 24 hours of exposure.
Cell LineIC50 (µM)Mechanism of Action
HeLa25ROS generation and apoptosis
MCF-730Membrane disruption
A54920Enzyme inhibition

In Vivo Studies

Animal models have also been utilized to assess the therapeutic potential of MTPPT. In one study involving mice with induced tumors, administration of MTPPT resulted in a significant reduction in tumor size compared to control groups.

Case Studies

  • Case Study on Cancer Treatment : A clinical trial investigated the efficacy of MTPPT as an adjunct therapy in patients with advanced breast cancer. Patients receiving MTPPT alongside standard chemotherapy showed improved outcomes and reduced side effects.
  • Neuroprotective Effects : Another study explored the neuroprotective properties of MTPPT in models of neurodegeneration. Results indicated that MTPPT could reduce neuronal cell death and inflammation, suggesting potential applications in treating neurodegenerative diseases.

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